3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer activity .
Preparation Methods
The synthesis of 3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the benzyloxy and methoxy substituents. The synthetic route often involves:
Claisen-Schmidt condensation: This step forms the chalcone intermediate.
Cyclization: The chalcone undergoes cyclization to form the pyrrolo[2,3-b]pyridine core.
Functionalization: Introduction of the benzyloxy and methoxy groups.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or methoxy groups are replaced by other substituents.
Cyclization: The compound can participate in ring-closing reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hypochlorite for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly against breast cancer cell lines.
Biological Research: The compound is used in molecular docking studies to understand its binding affinities to various biological targets, such as serine/threonine kinase AKT1 and estrogen receptor alpha.
Chemical Sensors: It can be used in the development of molecular chemosensors for detecting metal ions and other analytes.
Mechanism of Action
The mechanism of action of 3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to bind strongly to serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 (HER2). These interactions disrupt key cellular signaling pathways, leading to its anticancer effects .
Comparison with Similar Compounds
3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also exhibit significant biological activity and are used in medicinal chemistry.
Furo[2,3-b]pyridines: These derivatives have shown potential in anticancer research and share a similar heterocyclic structure.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct pharmacological profile and binding affinities.
Properties
CAS No. |
880770-85-4 |
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Molecular Formula |
C21H18N2O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(4-methoxy-3-phenylmethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C21H18N2O2/c1-24-19-10-9-16(18-13-23-21-17(18)8-5-11-22-21)12-20(19)25-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,23) |
InChI Key |
FMMSWKXSSGXFCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC3=C2C=CC=N3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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